molecular formula C15H19N2O5P B3894550 Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Cat. No.: B3894550
M. Wt: 338.29 g/mol
InChI Key: JYKMYPKBOXRVSN-UHFFFAOYSA-N
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Description

The compound contains a morpholine ring, a phenyl group, an oxazole ring, and a dimethyl phosphonate group. Morpholine is a common moiety in many pharmaceuticals and other organic compounds. The phenyl group is a common substituent in organic chemistry with various chemical properties. Oxazole is a heterocyclic compound containing an oxygen and a nitrogen in a five-membered ring. Dimethyl phosphonate is a type of organophosphorus compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholine ring provides a polar nature to the compound, the phenyl group contributes to the planarity and rigidity, the oxazole ring introduces a site of potential aromaticity, and the dimethyl phosphonate group could participate in a variety of chemical reactions .


Chemical Reactions Analysis

Phosphonates, such as dimethyl phosphonate, can undergo a variety of reactions including hydrolysis and the Horner–Wadsworth–Emmons reaction . The presence of the oxazole ring could also allow for reactions at the heteroatoms.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the morpholine ring could contribute to the compound’s solubility in water, while the phenyl group could contribute to its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, phosphonate groups are used as stable bioisosteres for phosphate .

Properties

IUPAC Name

4-(4-dimethoxyphosphoryl-2-phenyl-1,3-oxazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N2O5P/c1-19-23(18,20-2)14-15(17-8-10-21-11-9-17)22-13(16-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKMYPKBOXRVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate
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Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate
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Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate
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Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate
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Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate
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Dimethyl [5-(morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl]phosphonate

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